molecular formula C6H2Cl2FNO B1629892 5-Chloro-3-fluoropyridine-2-carbonyl chloride CAS No. 207994-09-0

5-Chloro-3-fluoropyridine-2-carbonyl chloride

Cat. No. B1629892
M. Wt: 193.99 g/mol
InChI Key: PYVVOFAMBUQMLL-UHFFFAOYSA-N
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Patent
US06204221B1

Procedure details

4.0 g of 3-fluoro-5chloro-2-pyridinecarbonyl chloride (Example H6) are added in portions to a stirred mixture of 26 ml of 30% aqueous ammonia solution and 4 ml of tetrahydrofuran. The yellowish suspension is subsequently stirred for 4 hours and filtered and the material on the filter is washed with water and n-hexane. After drying in vacuo at 40° C., 1.34 g of the desired compound are obtained as a white solid of melting point 162-164° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:9](Cl)=[O:10])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[NH3:12]>O1CCCC1>[F:1][C:2]1[C:3]([C:9]([NH2:12])=[O:10])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC=1C(=NC=C(C1)Cl)C(=O)Cl
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The yellowish suspension is subsequently stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the material on the filter is washed with water and n-hexane
CUSTOM
Type
CUSTOM
Details
After drying in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C(=NC=C(C1)Cl)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.